molecular formula C21H15F4N5O3S B12416267 Androgen receptor antagonist 5

Androgen receptor antagonist 5

Cat. No.: B12416267
M. Wt: 493.4 g/mol
InChI Key: UNBRRZQUTMYFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonists are a class of compounds that inhibit the action of androgens by blocking the androgen receptor. These compounds are primarily used in the treatment of prostate cancer, a hormone-dependent malignancy. Androgen receptor antagonist 5 is a novel compound that has shown promise in preclinical studies for its ability to inhibit androgen receptor signaling, which is crucial for the progression of prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 5 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route starts with the cyclization of a compound of formula V to obtain a compound of formula VI. This method is advantageous due to the easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers of the compound. The process is designed to be simple and controllable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Androgen receptor antagonist 5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of androgen receptors.

    Biology: Helps in understanding the role of androgen receptors in cellular processes.

    Medicine: Potential therapeutic agent for the treatment of prostate cancer and other androgen-dependent conditions.

    Industry: Used in the development of new drugs targeting androgen receptors

Mechanism of Action

Androgen receptor antagonist 5 exerts its effects by binding to the ligand-binding domain of the androgen receptor, thereby preventing the binding of natural ligands like testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, which is essential for the growth and survival of prostate cancer cells. The compound induces conformational changes in the receptor, leading to its inactivation and subsequent degradation .

Comparison with Similar Compounds

Uniqueness: Androgen receptor antagonist 5 is unique due to its novel chemical structure and mechanism of action. It has shown effectiveness in preclinical studies against androgen receptor mutations that confer resistance to other antagonists. This makes it a promising candidate for further development and clinical trials .

Properties

Molecular Formula

C21H15F4N5O3S

Molecular Weight

493.4 g/mol

IUPAC Name

ethyl N-[2-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-fluoro-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-7-yl]carbamate

InChI

InChI=1S/C21H15F4N5O3S/c1-2-33-19(32)28-15-4-11-9-29-17(5-10(11)3-14(15)22)18(31)30(20(29)34)12-6-13(21(23,24)25)16(7-26)27-8-12/h3-4,6,8,17H,2,5,9H2,1H3,(H,28,32)

InChI Key

UNBRRZQUTMYFAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C2CC3C(=O)N(C(=S)N3CC2=C1)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

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